Product packaging for 5-Fluoro-1-naphthoyl chloride(Cat. No.:CAS No. 56886-73-8)

5-Fluoro-1-naphthoyl chloride

Cat. No.: B3042321
CAS No.: 56886-73-8
M. Wt: 208.61 g/mol
InChI Key: CESIOMSCHMEAMZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-naphthoyl chloride is an organic compound with the molecular formula C11H6ClFO and a molecular weight of 208.62 g/mol . It is characterized by its CAS Number 56886-73-8 . As an acid chloride, this compound is a reactive building block used in organic synthesis, particularly for introducing the 5-fluoro-1-naphthoyl moiety into target molecules. It is commonly employed to form amide bonds with various amine-functionalized compounds . Handling requires careful safety precautions as it is classified as corrosive and moisture-sensitive . It is always recommended to consult the Safety Data Sheet (SDS) before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClFO B3042321 5-Fluoro-1-naphthoyl chloride CAS No. 56886-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoronaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESIOMSCHMEAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279351
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
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Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56886-73-8
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56886-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 1 Naphthoyl Chloride and Analogs

Established Synthetic Pathways for Naphthoyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, facilitating the creation of more reactive species for subsequent reactions.

The most common and well-established method for synthesizing naphthoyl chlorides is the reaction of the corresponding naphthoic acid with a chlorinating agent. chemguide.co.uk Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reliability and the convenient nature of its byproducts. chemguide.co.ukorgoreview.com

The general reaction involves treating the naphthoic acid with an excess of thionyl chloride, often in an inert solvent like toluene (B28343) or dichloromethane (B109758). chemicalbook.com The mixture is typically heated under reflux for several hours to ensure the reaction goes to completion. chemicalbook.com The mechanism proceeds via a nucleophilic acyl substitution pathway where the carboxylic acid is first converted into a more reactive chlorosulfite intermediate. A subsequent nucleophilic attack by a chloride ion displaces the chlorosulfite group, yielding the acyl chloride. orgoreview.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process as they can be easily removed from the reaction mixture. chemguide.co.uk Any excess solvent and thionyl chloride are typically removed by evaporation under reduced pressure, often resulting in a quantitative yield of the crude naphthoyl chloride. chemicalbook.com

Other chlorinating agents such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be employed to convert carboxylic acids to acyl chlorides. chemguide.co.uk However, the use of thionyl chloride is often preferred due to the gaseous nature of its byproducts, which simplifies product isolation. chemguide.co.uk

Comparison of Common Chlorinating Agents for Naphthoic Acid Conversion
ReagentTypical ConditionsByproductsAdvantagesReference
Thionyl Chloride (SOCl₂)Reflux in toluene or dichloromethaneSO₂, HCl (gaseous)Easy removal of byproducts, high yield , chemicalbook.com, chemguide.co.uk
Oxalyl Chloride ((COCl)₂)Low temperature in dichloromethane or toluene, often with a DMF catalystCO, CO₂, HCl (gaseous)High yields, mild conditions
Phosphorus(V) Chloride (PCl₅)Cold reactionPOCl₃, HClEffective for many carboxylic acids chemguide.co.uk
Phosphorus(III) Chloride (PCl₃)Heating requiredH₃PO₃Less vigorous reaction than PCl₅ chemguide.co.uk

Beyond traditional methods using thionyl chloride, more advanced techniques for acyl halide formation have been developed. Oxalyl chloride, for instance, is another highly effective reagent for this conversion and can often provide high yields under milder conditions. The reaction with oxalyl chloride is typically performed at low temperatures in a solvent like methylene (B1212753) dichloride, and a catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction.

More recent innovations include methods for generating acyl fluorides from carboxylic acid thioesters using reagents like Selectfluor. researchgate.net While this produces an acyl fluoride (B91410) rather than a chloride, it highlights the development of milder, more selective reagents for acyl halide synthesis. Another modern approach involves the use of trichloroisocyanuric acid in combination with cesium fluoride to generate acyl fluorides, a method applicable to the late-stage functionalization of complex molecules. researchgate.net For the formation of acyl chlorides specifically, nucleophilic acyl substitution via aromatic cation activation of carboxylic acids has been shown to rapidly generate acid chlorides under very mild conditions. acs.org

Conversion of Naphthoic Acids to Naphthoyl Chlorides (e.g., Thionyl Chloride Reactivity)

Precursor Synthesis for 5-Fluoro-1-naphthoyl chloride

The critical precursor for the target compound is 5-fluoro-1-naphthoic acid. Its synthesis requires precise control over the introduction of the fluorine atom onto the naphthalene (B1677914) ring.

The synthesis of 5-fluoro-1-naphthoic acid has been described in the scientific literature. nih.govresearchgate.netacs.org A common route involves starting from a pre-existing naphthalene derivative, such as a 5-bromo-1-naphthalenecarboxylic acid derivative. nih.govacs.org The strategy involves a halogen-lithium exchange followed by electrophilic fluorination.

One detailed procedure starts with tert-butyl 5-bromo-1-naphthalenecarboxylate. acs.org This starting material undergoes a lithium-halogen exchange to create a lithio-intermediate. This highly reactive intermediate is then quenched with an electrophilic fluorinating agent to introduce the fluorine atom at the 5-position. The final step is the hydrolysis of the tert-butyl ester group, typically achieved by treatment with an acid like trifluoroacetic acid in a solvent such as methylene chloride, to yield the desired 5-fluoro-1-naphthalenecarboxylic acid. acs.org This method has been reported to produce the final acid in high yield (98%) from the fluorinated ester precursor. acs.org

Achieving regioselectivity in the fluorination of naphthalene is crucial. Direct fluorination of the naphthalene ring often leads to a mixture of products. However, specific reagents and strategies have been developed to control the position of fluorination.

One effective method for the direct and site-selective fluorination of polycyclic aromatic hydrocarbons like naphthalene involves the use of N-F fluorinating reagents. oup.com For example, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Accufluor™ NFTh, has been shown to regioselectively fluorinate naphthalene to give 1-fluoronaphthalene (B124137) in high yield. oup.com The regioselectivity and efficiency of such reactions can be influenced by the presence and nature of other substituents on the naphthalene ring. oup.com

Another approach is anodic fluorination, which is an electrochemical method. acs.orgbeilstein-journals.org This technique can achieve regioselective fluorination of naphthalene derivatives. Additionally, multi-step synthetic sequences can provide site-specific fluorination. A two-step procedure involving a Sonogashira reaction of a bromofluoro-substituted alkene with a terminal alkyne, followed by a base-catalyzed cyclization, has been reported for the preparation of specific fluorinated naphthalene derivatives. researchgate.net For the synthesis of 5-fluoro-1-naphthoic acid specifically, the strategy of using a bromo-precursor and converting it to a lithiated species before reacting with an electrophilic fluorine source provides excellent regiocontrol. nih.govacs.org

Summary of Regioselective Fluorination Strategies for Naphthalenes
StrategyReagents/MethodKey FeaturesReference
Electrophilic Fluorination of Organometallic Intermediaten-BuLi, then Electrophilic Fluorine Source (e.g., NFSI) on a bromo-naphthalene precursorHigh regioselectivity determined by the initial position of the halogen. nih.gov, acs.org
Direct Electrophilic FluorinationN-F reagents (e.g., Accufluor™ NFTh)Direct C-H fluorination; regioselectivity depends on reagent and substrate. Can favor the 1-position. oup.com
Anodic FluorinationElectrochemical methodCan provide high regioselectivity depending on the substrate and conditions. acs.org
Cyclization ReactionsSonogashira coupling followed by base-catalyzed cyclizationBuilds the fluorinated naphthalene ring from acyclic precursors, ensuring specific placement of fluorine. researchgate.net

Synthesis of 5-Fluoro-1-naphthoic Acid

Optimization of Synthetic Conditions for this compound

Optimizing the conversion of 5-fluoro-1-naphthoic acid to this compound involves careful consideration of reagents, solvents, temperature, and reaction time to maximize yield and purity. Based on general procedures for naphthoyl chloride synthesis, several parameters can be fine-tuned. chemicalbook.com

Choice of Reagent: While thionyl chloride is effective, oxalyl chloride with a catalytic amount of DMF may offer a milder alternative, potentially reducing side reactions and leading to a cleaner product.

Solvent: Anhydrous, non-protic solvents such as toluene or dichloromethane are essential to prevent hydrolysis of the highly reactive acyl chloride product. chemicalbook.com The choice of solvent can influence reaction temperature and solubility of the starting material.

Temperature and Reaction Time: The reaction with thionyl chloride typically requires heating under reflux for a period of 2 to 5 hours to drive the reaction to completion. chemicalbook.comprepchem.com Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time, preventing potential degradation of the product under prolonged heating.

Purification: The removal of excess reagent and solvent under reduced pressure is a critical step. chemicalbook.com For high-purity applications, fractional distillation of the resulting liquid or recrystallization of the solid product can be employed to separate the acyl chloride from any unreacted starting material or byproducts.

By systematically adjusting these parameters, the synthesis can be optimized to achieve high yields of this compound with the desired purity for subsequent applications.

Solvent System Influence on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of acyl chlorides from carboxylic acids, significantly impacting reaction rates and product purity. The reaction is typically conducted in inert aprotic solvents to avoid unwanted side reactions with the highly reactive acyl chloride product.

Research into the conversion of various carboxylic acids to acyl chlorides has provided data on the influence of different solvent systems. For instance, in a study utilizing bis-(trichloromethyl) carbonate as the chlorinating agent, tetrahydrofuran (B95107) (THF) was identified as the most effective solvent. The reaction of benzoic acid in THF afforded a 93% yield of benzoyl chloride. In comparison, other common aprotic solvents provided lower yields under the same conditions. jcsp.org.pk

Table 1: Effect of Solvent on the Yield of Benzoyl Chloride
SolventYield (%)
Tetrahydrofuran (THF)93
Ethyl acetate84
Dichloromethane81
Chlorobenzene76
Data sourced from a study on the synthesis of acyl chlorides using bis-(trichloromethyl) carbonate and a catalytic amount of DMF. jcsp.org.pk

While specific comparative studies on solvent effects for the synthesis of this compound are not extensively documented in the reviewed literature, the general principles derived from analogous systems are applicable. Solvents like dichloromethane, chloroform, and acetonitrile (B52724) are also commonly employed. libretexts.orgcommonorganicchemistry.com The use of pyridine (B92270) as a solvent is also possible; however, it is often considered unnecessary for this transformation. organicchemistrytutor.com The primary role of the solvent is to dissolve the reactants and facilitate the reaction while remaining inert to the starting materials, reagents, and the final product.

Catalytic Approaches for Enhanced Yields

The conversion of carboxylic acids to acyl chlorides using agents like thionyl chloride or oxalyl chloride can be significantly accelerated by the use of catalysts. N,N-dimethylformamide (DMF) is a widely used and effective catalyst for these reactions. jcsp.org.pknih.gov

The catalytic action of DMF proceeds through the formation of a highly reactive Vilsmeier reagent (an imidoyl chloride intermediate) upon reaction with the chlorinating agent (e.g., thionyl chloride). wikipedia.orgnih.gov This intermediate is more reactive than the chlorinating agent itself and readily reacts with the carboxylic acid to form the acyl chloride, regenerating the catalyst in the process. nih.gov

The concentration of the catalyst can have a substantial effect on the reaction yield. In a model reaction for acyl chloride synthesis, the use of 3 mol% of DMF resulted in an optimal yield of 93%. In contrast, conducting the reaction without any DMF catalyst resulted in a drastically lower yield of only 26%, even after an extended reaction time. jcsp.org.pk This highlights the crucial role of the catalyst in improving the efficiency of the transformation.

Table 2: Influence of DMF Catalyst Concentration on Yield
DMF Concentration (mol%)Yield (%)
026
185
289
393
582
1076
Data from a model reaction of benzoic acid with bis-(trichloromethyl) carbonate, demonstrating the catalytic effect of DMF. jcsp.org.pk

Pyridine is another base that can be used to catalyze the reaction of thionyl chloride with carboxylic acids. masterorganicchemistry.com The byproducts of the reaction with thionyl chloride are sulfur dioxide and hydrogen chloride, which are both gases and can be easily removed from the reaction mixture, simplifying product purification. chemtube3d.commasterorganicchemistry.com

Kinetic Studies of this compound Formation

Density Functional Theory (DFT) modeling of the reaction between various α-chlorinated carboxylic acids and thionyl chloride suggests that the formation of the acyl chloride proceeds via complex, multi-step mechanisms rather than a simple, direct substitution. researchgate.net These studies have identified two primary competing pathways, both involving three distinct activation barriers. researchgate.net

The key features of these pathways are:

Intermediate Formation : The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, forming an acyl chlorosulfite intermediate. libretexts.orglibretexts.org This step converts the hydroxyl group into a much better leaving group. libretexts.orglibretexts.org

Cyclic Transition States : Both identified pathways proceed through a series of cyclic transition states. researchgate.net

Rate-Determining Step : The pathways are not limited by the same rate-determining step, and one pathway, involving an intramolecular transfer of hydrogen chloride (HCl), is generally found to be kinetically more favorable. researchgate.net

Activation Energy : The activation barriers for these pathways are described as moderate, with calculated values for the free energy of activation (ΔGǂ) being less than 190 kJ/mol, and are enthalpy-controlled. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 1 Naphthoyl Chloride

Nucleophilic Acyl Substitution Reactions of 5-Fluoro-1-naphthoyl chloride

This compound, as a derivative of a carboxylic acid, is a highly reactive acylating agent. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of the chlorine atom, a good leaving group, facilitates nucleophilic acyl substitution, which is the predominant class of reactions for this compound. The fluorine atom at the C-5 position primarily exerts an electronic influence on the naphthalene (B1677914) ring system, subtly modulating the reactivity of the acyl chloride group.

The reaction of this compound with alcohols or phenols results in the formation of the corresponding 5-fluoro-1-naphthoate esters. This transformation is a classic example of nucleophilic acyl substitution, specifically an esterification. The reaction typically proceeds rapidly and often exothermically, requiring careful temperature control.

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group and yielding the ester product along with hydrochloric acid (HCl).

Due to the formation of HCl, these reactions are commonly performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acid byproduct, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product. In preparative chemistry, this method, often referred to as the Schotten-Baumann condition when using an aqueous base, is a standard procedure for converting alcohols to esters.

While specific studies on this compound are not prevalent, the parent compound, 1-naphthoyl chloride, is frequently used as a derivatizing agent for alcohols. chemicalbook.comsigmaaldrich.cnchemicalbook.com This application is particularly useful in analytical chemistry for converting alcohols into derivatives that can be more easily analyzed by techniques like High-Performance Liquid Chromatography (HPLC), often by introducing a chromophore like the naphthoyl group. chemicalbook.comsigmaaldrich.cn The reaction of this compound with a hydroxyl-containing substrate is expected to proceed as follows:

General Reaction Scheme for Esterification:

R-OH + this compound → 5-Fluoro-1-naphthoyl-O-R + HCl

The reaction is versatile, accommodating a wide range of primary, secondary, and tertiary alcohols, as well as phenols. However, steric hindrance in bulky alcohols can decrease the reaction rate. researchgate.net

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 5-fluoro-1-naphthamides. This amidation reaction is typically very fast and efficient, forming a stable amide bond. Similar to esterification, the reaction mechanism involves nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion.

Two equivalents of the amine are sometimes used: one as the nucleophile and the second as a base to sequester the HCl produced. Alternatively, an auxiliary base like sodium carbonate or triethylamine can be employed, a method known as the Schotten-Baumann reaction. researchgate.netnih.gov

Detailed studies on the closely related compound, 5-chloro-8-nitro-1-naphthoyl chloride , demonstrate high yields in amidation reactions with a variety of amines under mild Schotten-Baumann conditions (acyl chloride, amine, and Na₂CO₃ in CH₂Cl₂). researchgate.netnih.gov The reactions proceed smoothly with primary aliphatic amines, more hindered primary amines, secondary amines, and aromatic amines, typically affording the corresponding amides in excellent yields (>86%). researchgate.netnih.gov The reactivity of this compound is expected to be analogous.

Table 1: Representative Amidation Reactions with 5-Chloro-8-nitro-1-naphthoyl chloride (as an analog for this compound)

EntryAmine NucleophileProductIsolated Yield (%)Reference
1n-OctylamineN-(n-Octyl)-5-chloro-8-nitro-1-naphthamide95 researchgate.net
2n-DecylamineN-(n-Decyl)-5-chloro-8-nitro-1-naphthamide86 researchgate.net
3BenzylamineN-(Benzyl)-5-chloro-8-nitro-1-naphthamide94 researchgate.net
4tert-OctylamineN-(tert-Octyl)-5-chloro-8-nitro-1-naphthamide87 researchgate.net
5Di-n-butylamineN,N-(Di-n-butyl)-5-chloro-8-nitro-1-naphthamide90 researchgate.net
64-tert-ButylanilineN-(4-tert-Butylphenyl)-5-chloro-8-nitro-1-naphthamide91 researchgate.net

Reactions with Grignard Reagents: Acyl chlorides react readily with organometallic reagents such as Grignard reagents (R-MgX). The reaction of this compound with one equivalent of a Grignard reagent is expected to produce a ketone. libretexts.org The mechanism involves the nucleophilic attack of the carbanion-like R group from the Grignard reagent on the carbonyl carbon.

However, the resulting ketone is also reactive towards the Grignard reagent. libretexts.org If not carefully controlled (e.g., by using low temperatures and inverse addition), a second equivalent of the Grignard reagent can add to the ketone, leading to the formation of a tertiary alcohol after acidic workup. libretexts.org Continuous flow systems have been shown to improve yields and minimize side reactions in the coupling of acyl chlorides with Grignard reagents. rsc.org The reaction with 1-naphthoyl chloride has been documented to produce the corresponding ketone. sci-hub.se

Reactions with Enolates: Enolates, which are carbanions derived from the deprotonation of a carbonyl compound at the α-carbon, are potent carbon nucleophiles. They can react with acyl chlorides in a C-acylation reaction to form β-dicarbonyl compounds. ethernet.edu.etweebly.com The reaction of an enolate with this compound would yield a 1-(5-fluoronaphthalen-1-yl)-substituted β-dicarbonyl compound.

The formation of the enolate itself can be directed. For asymmetric ketones, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically forms the "kinetic" enolate at the less substituted α-carbon. masterorganicchemistry.com Conversely, weaker bases and higher temperatures favor the formation of the more stable, "thermodynamic" enolate at the more substituted position. masterorganicchemistry.com The subsequent acylation reaction will occur at the carbon that was deprotonated. A competing O-acylation to form an enol ester is a possible side reaction, though C-acylation is often favored with acyl chlorides.

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgsciencemadness.org The process begins with the conversion of a carboxylic acid into its more reactive acyl chloride. Therefore, 5-fluoro-1-naphthoic acid would first be converted to this compound.

The key steps of the synthesis are:

Diazoketone Formation: The acyl chloride (e.g., this compound) reacts with diazomethane (B1218177) (CH₂N₂) in an acylation reaction to form an α-diazoketone. organic-chemistry.org

Wolff Rearrangement: The α-diazoketone, upon treatment with a catalyst (often a silver salt like Ag₂O) or upon photolysis or thermolysis, undergoes the Wolff rearrangement. In this step, a molecule of nitrogen gas is lost, and the carbonyl's neighboring alkyl group migrates to form a ketene (B1206846) intermediate. organic-chemistry.org

Nucleophilic Trapping: The highly reactive ketene is then trapped in situ by a nucleophile present in the reaction mixture. organic-chemistry.org

If the nucleophile is water , the product is a homologous carboxylic acid (e.g., 2-(5-fluoronaphthalen-1-yl)acetic acid).

If the nucleophile is an alcohol (R'OH) , the product is a homologous ester.

If the nucleophile is an amine (R'₂NH) , the product is a homologous amide.

The parent compound, 1-naphthoyl chloride, has been explicitly used in Arndt-Eistert synthesis, highlighting the applicability of this reaction to the naphthoyl scaffold. chemicalbook.comchemicalbook.com

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Enolates)

Electrophilic Functionalization of Naphthoyl Chloride Derivatives

This section concerns electrophilic aromatic substitution on the naphthalene ring of this compound. The regiochemical outcome of such a reaction is dictated by the directing effects of the two existing substituents: the fluorine atom and the acyl chloride group.

-COCl (Acyl chloride group): This group is strongly deactivating due to both inductive and resonance electron-withdrawing effects. It is a meta- director.

The directing effects of these two groups are in opposition. The -COCl group at C-1 directs incoming electrophiles to the C-6 and C-8 positions. The -F group at C-5 directs incoming electrophiles to the C-4, C-6, and C-8a (peri) positions. The outcome will depend on the specific reaction conditions and the nature of the electrophile. However, since both groups deactivate the ring, forcing conditions may be required for electrophilic substitution to occur. In related systems, such as the nitration of 1-naphthoic acid, blocking the 5-position was used to direct the incoming nitro group specifically to the 8-position, demonstrating the strong influence of substituent positioning. nih.gov

Stereochemical Outcomes in this compound Mediated Transformations

There is limited direct research on the stereochemical outcomes of reactions specifically mediated by this compound. However, principles can be inferred from its function as an acylating agent.

When this compound reacts with a chiral, non-racemic substrate, such as a chiral alcohol or amine, the reaction occurs at the nucleophilic center (the -OH or -NH₂ group). If this center is not the stereocenter, the reaction proceeds without affecting the existing stereochemistry, yielding a diastereomeric derivative. This is a common strategy used in stereochemical analysis. By converting enantiomers into diastereomers (by reaction with a single enantiomer of a chiral derivatizing agent) or simply by attaching a bulky, spectroscopically active group like the 5-fluoronaphthoyl moiety, it becomes possible to separate and quantify the original enantiomers using techniques like chiral chromatography or to distinguish them using NMR spectroscopy.

If the reaction itself is intended to create a new stereocenter, the stereochemical outcome is generally not controlled by the achiral this compound reagent. In such cases, achieving stereoselectivity would require the use of a chiral catalyst, a chiral auxiliary on the substrate, or a substrate-controlled diastereoselective reaction. For instance, in the palladium-catalyzed asymmetric allylic alkylation of enolates, the stereochemical outcome is determined by the chiral ligand on the palladium catalyst, not the nature of the electrophile (like an acyl chloride). nih.gov Similarly, stereospecific ring-opening reactions of cyclic ethers with Grignard reagents are controlled by the substrate's stereochemistry and the catalyst, leading to products with predictable configurations. acs.org

Investigation into this compound Reveals Research Gap

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the chemical reactivity and mechanistic behavior of this compound, specifically in the area of solvent effects and solvolysis mechanisms.

Despite the existence of the compound and its use in specific synthetic applications, detailed kinetic studies and mechanistic investigations into its solvolysis are not present in the accessible body of scientific work. While extensive research exists on the solvolysis of the parent compound, 1-naphthoyl chloride, and various other substituted naphthoyl chlorides, the specific impact of a fluorine atom at the 5-position of the naphthalene ring on these reactions has not been characterized.

Chemical literature details the solvolysis of related compounds, often employing the Grunwald-Winstein equation to correlate reaction rates with solvent ionizing power and nucleophilicity. These studies provide a general framework for understanding how such acyl chlorides react in different solvent environments, typically proceeding through mechanisms ranging from bimolecular nucleophilic substitution (SN2) to unimolecular ionization (SN1), and sometimes involving addition-elimination pathways.

For instance, studies on 1-naphthoyl chloride itself indicate a complex interplay of solvent properties influencing its reaction pathway. However, the introduction of a substituent like fluorine can significantly alter the electronic properties of the naphthalene ring and the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate and mechanism. The precise nature and magnitude of these effects for this compound remain undetermined without experimental data.

The absence of specific rate constants, data tables from kinetic experiments, and detailed mechanistic discussions for this compound in various solvents prevents the creation of the requested detailed article. Further empirical research, including kinetic measurements in a range of solvents and computational studies, would be required to elucidate the specific solvent effects and solvolysis mechanisms for this particular compound.

Applications of 5 Fluoro 1 Naphthoyl Chloride in Advanced Organic Synthesis

Building Block for Complex Fluorinated Naphthalene (B1677914) Architectures

The reactive nature of the acyl chloride group makes 5-fluoro-1-naphthoyl chloride an excellent building block for constructing intricate fluorinated naphthalene-containing structures. cymitquimica.com The 1-naphthoyl chloride structure is known to be a potent electrophile, readily undergoing nucleophilic acyl substitution reactions. cymitquimica.com This reactivity allows for the incorporation of the 5-fluoro-1-naphthyl group into various substrates, a key step in the synthesis of more complex molecules. The introduction of fluorine can enhance the photostability of naphthalocyanine derivatives. researchgate.net The synthesis of various mono- and difluorinated naphthoic acids, including 5-fluoro-1-naphthalenecarboxylic acid, highlights the accessibility of these key fluorinated building blocks. researchgate.net

Synthesis of Biologically Active Fluorinated Naphthalene Analogs

Development of Ligands for Biological Receptors (e.g., Cannabinoid Receptors, Galectin-3 Inhibitors)

This compound has proven to be a valuable tool in the development of ligands for various biological targets.

Cannabinoid Receptors: The endocannabinoid system is a crucial neuromodulatory system involved in a wide range of physiological processes. researchgate.net Synthetic cannabinoid receptor ligands are of significant interest for their therapeutic potential. researchgate.net The 1-naphthoyl indole (B1671886) structure is a common scaffold for cannabinoid receptor ligands. researchgate.net While direct synthesis of cannabinoid ligands using this compound is not explicitly detailed in the provided results, the synthesis of related fluorinated indole-based ligands for cannabinoid receptors has been reported. acs.orgresearchgate.net For instance, fluorinated indole-2-carboxamides have been synthesized and shown to have high affinity for the cannabinoid receptor type 2 (CB2R). acs.org

Galectin-3 Inhibitors: Galectins are a family of proteins that bind to galactose-containing molecules and are implicated in cancer and inflammation. researchgate.net Developing selective inhibitors for these proteins is a significant therapeutic goal. researchgate.net In the synthesis of galectin-3 inhibitors, this compound was used to acylate 1-C-aminomethyl-galactose to produce l-(5-Fluoro-naphth-1-amido)-2,6-anhydro-l-deoxy-d-glycero-l-manno-heptitol. researchgate.netnih.gov This compound was one of a series of substituted 1-naphthoyl derivatives synthesized to explore their inhibitory activity against galectin-3. nih.gov While the 5-fluoro derivative was synthesized, it was noted that the 6-fluoro derivative was a significantly weaker inhibitor, whereas the 4-fluoro derivative was a somewhat better inhibitor than other 1-naphthoyl derivatives. nih.gov

Preparation of Fluorescently Tagged Molecules and Probes

Fluorescently labeled molecules are indispensable tools in modern biological and chemical research, enabling the visualization of molecular processes. otago.ac.nznih.gov 1-Naphthoyl chloride itself has been utilized as a fluorescent labeling reagent. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This suggests that this compound could be similarly employed to introduce a fluorescent tag with potentially altered photophysical properties due to the fluorine substitution. The development of fluorescent ligands is crucial for studying receptors like the adenosine (B11128) A1 receptor and cannabinoid receptors. otago.ac.nz The synthesis of fluorescently-labeled DNA probes often involves reacting an amino-functionalized oligonucleotide with a fluorescent compound. nih.gov

Utility as a Derivatization Reagent in Analytical Chemistry Methodologies

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. researchgate.net 1-Naphthoyl chloride has been used as a derivatization reagent in the analysis of various compounds, including short-chained dodecyl alcohol ethoxylates and T-2 and HT-2 toxins. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This is typically done to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively. researchgate.net Given this precedent, this compound could serve a similar purpose, with the fluorine atom potentially influencing the chromatographic behavior or the spectral properties of the resulting derivatives.

Formation of Heterocyclic Scaffolds Utilizing this compound

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry due to their presence in a vast number of pharmaceuticals. openmedicinalchemistryjournal.combeilstein-journals.org

Synthesis of Substituted Indole Derivatives

Indoles are a prominent class of nitrogen-containing heterocycles with diverse biological activities. beilstein-journals.org The acylation of indoles is a common strategy for synthesizing functionalized derivatives. nih.gov While the direct use of this compound in the synthesis of substituted indoles is not explicitly described, the general synthesis of 1-alkyl-3-(1-naphthoyl)indoles involves the reaction of an indole with an aroyl chloride. nih.gov Specifically, the synthesis of 3-(4-fluoro-1-naphthoyl)indoles has been achieved through the acylation of the appropriate indole with 4-fluoro-1-naphthoyl chloride. nih.gov This methodology could be directly applied using this compound to generate 5-fluoro-1-naphthoyl indoles. The synthesis of N-arylsulfonylindoles with fluorine substitution at the C-5 position of the indole ring has also been reported as a strategy to explore their affinity for the 5-HT6 receptor. nih.gov

Construction of Fused Naphthalene-Heterocycle Systems

The reactivity of this compound as an acylating agent provides a powerful tool for the construction of complex molecular architectures, specifically fused naphthalene-heterocycle systems. These structures, which incorporate a naphthalene core fused to a heterocyclic ring, are of significant interest in medicinal chemistry and materials science. The primary strategies for their synthesis utilizing this compound involve acylation followed by intramolecular cyclization reactions.

A key synthetic approach involves the initial acylation of a suitable nucleophilic substrate with this compound, followed by a subsequent ring-closing reaction to form the fused heterocyclic system. This methodology allows for the modular construction of diverse heterocyclic frameworks appended to the fluoronaphthalene scaffold.

One illustrative pathway is the synthesis of N-alkyl-3-(4-halo-1-naphthoyl)indoles, which serves as a model for the construction of fused indole systems. nih.gov While this specific example utilizes various halogenated naphthoyl chlorides, the synthetic principles are directly applicable to this compound. The general sequence involves the preparation of the acid chloride from the corresponding carboxylic acid, followed by acylation of an indole derivative. nih.gov

For instance, the synthesis of a hypothetical fused indole system could commence with the Friedel-Crafts acylation of an N-substituted indole with this compound in the presence of a Lewis acid catalyst, such as dimethylaluminum chloride. nih.gov This would yield a 3-(5-fluoro-1-naphthoyl)indole intermediate. Subsequent intramolecular cyclization, potentially through various methods such as acid-catalyzed condensation or transition-metal-mediated C-H activation, could then afford the final fused naphthalene-indole structure.

The following table outlines a proposed reaction sequence for the synthesis of a fused indole derivative, based on established methodologies.

StepReactionReactantsReagents/ConditionsProduct
1 Acylation N-Alkylindole, this compoundDimethylaluminum chloride, Dichloromethane (B109758), 0°C to 25°CN-Alkyl-3-(5-fluoro-1-naphthoyl)indole
2 Intramolecular Cyclization N-Alkyl-3-(5-fluoro-1-naphthoyl)indoleAcid catalyst (e.g., PPA) or Transition metal catalyst (e.g., Pd(OAc)₂)Fused Naphthalene-Indole System

Furthermore, the principles of intramolecular cyclization of carboxamides derived from naphthoyl chlorides can be extended to synthesize other fused nitrogen-containing heterocycles. The reaction of this compound with an appropriate amine-containing substrate would generate a naphthalenecarboxamide intermediate, primed for cyclization.

The construction of fused quinolinone systems can also be envisaged. The reaction of an aniline (B41778) derivative with a β-ketoester, followed by cyclization, is a classic route to quinolinones. A variation of this could involve the acylation of an aniline derivative with this compound, followed by intramolecular cyclization to yield a benzo[h]quinolinone derivative.

The versatility of this compound as a building block is further highlighted by its potential use in the synthesis of fused thiophene-containing systems. The Gewald reaction, a multicomponent reaction used to synthesize substituted thiophenes, could potentially be adapted. Alternatively, a sequence involving the acylation of a thiophene (B33073) derivative followed by an intramolecular cyclization could provide access to naphtho[1,2-b]thiophene (B13749340) or related structures. rsc.org

The research findings on the synthesis of various fused heterocyclic systems using related acyl chlorides provide a strong basis for the application of this compound in this area. The electron-withdrawing nature of the fluorine atom may influence the reactivity of the naphthalene ring and the acyl chloride group, potentially impacting reaction conditions and yields.

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound based on analogous reactions.

Fused Heterocyclic SystemKey IntermediateGeneral Synthetic Strategy
Fused Indole 3-(5-Fluoro-1-naphthoyl)indoleAcylation of indole followed by intramolecular cyclization.
Fused Quinolinone N-Aryl-5-fluoro-1-naphthalenecarboxamideAcylation of an aniline derivative followed by intramolecular cyclization.
Fused Thiophene Thienyl-(5-fluoro-1-naphthyl)ketoneAcylation of a thiophene derivative followed by intramolecular cyclization.

While specific, detailed research findings on the direct use of this compound for the construction of these diverse fused naphthalene-heterocycle systems are not extensively documented in the provided search results, the fundamental principles of organic synthesis strongly support its utility as a versatile precursor in this field.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 1 Naphthoyl Chloride Derivatives

Positional Isomerism of Fluorine and its Influence on Molecular Recognition

The position of the fluorine atom on the naphthyl ring is a critical determinant of how a molecule is recognized by its biological target. The substitution of hydrogen with fluorine, an atom of similar size but significantly higher electronegativity, can alter the molecule's electronic distribution and, consequently, its interaction with receptor surfaces. u-tokyo.ac.jp

In the context of naphthyl derivatives, the influence of positional isomerism on molecular recognition has been a subject of investigation. For instance, studies on bis(naphthylmethyl)ammonium ions have shown that the substitution pattern (1-naphthyl vs. 2-naphthyl) significantly affects the stability of their complexes with crown ethers. nih.gov Generally, the 1/1- and 2/2-isomers form more stable complexes than the 1/2-isomer, highlighting the importance of substituent positioning for optimal interaction. nih.gov

In a study of naphthyl-fused diazepines, replacing a hydrogen atom with fluorine at the ortho position of a pendent phenyl group resulted in enhanced binding affinity for benzodiazepine (B76468) receptors. u-tokyo.ac.jp This was attributed to the inductive effect of the fluorine atom, which facilitates a stronger interaction with the receptor. u-tokyo.ac.jp Similarly, in a series of cannabinoid receptor ligands, halogenation of the naphthoyl group at different positions led to varying affinities for CB1 and CB2 receptors. researchgate.net The introduction of a fluorine atom, among other halogens, at the 4-position of the naphthoyl moiety was explored to understand the impact of electron-withdrawing groups on receptor binding. researchgate.netnih.gov

Furthermore, research on SARS-CoV papain-like protease (PLpro) inhibitors revealed that the position of fluoro substituents on a benzyl (B1604629) group attached to a naphthyl derivative was crucial for inhibitory potency. nih.gov While meta and para mono-fluoro substitutions showed variable effects, a 3,4-difluorobenzyl variant displayed a significant decrease in activity, possibly due to an increase in the molecule's negative charge character. nih.gov These examples underscore that the precise placement of a fluorine atom can dictate the geometry and electronic nature of the ligand-receptor interaction, thereby influencing molecular recognition and biological response.

Electronic and Steric Effects of Substituents on Reactivity and Binding Affinity

The reactivity and binding affinity of derivatives of 5-fluoro-1-naphthoyl chloride are governed by the interplay of electronic and steric effects of various substituents on the naphthyl ring. The fluorine atom itself, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the acyl chloride group and the binding interactions of the resulting derivatives. u-tokyo.ac.jpnih.gov

Electronic Effects: The electronic nature of substituents on the naphthoyl moiety significantly impacts binding affinity. For instance, in the development of cannabinoid receptor ligands, it was observed that electron-donating groups like methoxy (B1213986) at the 4-position of the naphthoyl ring conferred better CB1 receptor affinity compared to electron-withdrawing groups like fluoro or chloro at the same position. researchgate.net This suggests that the electronic properties of the substituent can modulate the interaction with the receptor, potentially through influencing the electron density of the aromatic system and its ability to engage in π-π stacking or other non-covalent interactions. researchgate.net

Conversely, in other systems, electron-withdrawing groups can be beneficial. The enhanced binding affinity of some fluorinated analogs is often attributed to the favorable electrostatic interactions that the polarized C-F bond can form with the protein environment. nih.gov

Steric Effects: Steric hindrance plays a crucial role in determining both reactivity and binding. The size and position of substituents can dictate whether a ligand can fit into a binding pocket and adopt the optimal conformation for interaction. In a study of N-naphthoyl-β-naltrexamine analogues, a methoxy group at the 6'-position of the naphthyl ring greatly reduced activation of opioid receptors, likely due to an unfavorable steric effect. nih.gov In contrast, its 3'-regioisomer selectively activated delta receptors, possibly due to a favorable conformational effect. nih.gov

Similarly, for cannabinoid receptor ligands, substitution at the exocyclic methylene (B1212753) of α-methylene-γ-lactones with bulky groups like iso-propyl, phenyl, or naphthyl resulted in a decrease in cytotoxicity, indicating that steric bulk can hinder the molecule's ability to interact with its biological target. nih.gov The reactivity of the acyl chloride in this compound itself can be influenced by steric hindrance from neighboring groups, which could affect the rate and success of acylation reactions. clemson.edu

The combination of these electronic and steric factors is critical in the rational design of potent and selective ligands. A comprehensive understanding of these effects allows for the fine-tuning of molecular properties to achieve desired biological outcomes.

Rational Design Principles for Modulating Biological Activity in Naphthoyl Derivatives

The rational design of naphthoyl derivatives is a cornerstone of developing novel therapeutic agents with enhanced potency and selectivity. mdpi.comijpsjournal.com This approach leverages an understanding of structure-activity relationships (SAR) to strategically modify the naphthoyl scaffold.

Key principles in the rational design of these derivatives include:

Hybrid Molecule Design: Combining the naphthoyl moiety with other pharmacologically active structures can lead to hybrid molecules with synergistic or enhanced biological properties. mdpi.com

Isosteric and Bioisosteric Replacements: The substitution of atoms or groups with others that have similar physical or chemical properties (isosteres) is a common strategy. For example, the replacement of a hydrogen atom with a fluorine atom can significantly alter electronic properties while maintaining a similar steric profile, thereby modulating biological activity. u-tokyo.ac.jp

Conformational Control: Introducing substituents that restrict the conformational flexibility of the molecule can lock it into a bioactive conformation, leading to higher binding affinity. nih.gov

Achieving receptor selectivity is a primary goal in drug design to minimize off-target effects. For naphthoyl derivatives, strategic modifications have proven effective in tuning selectivity for various receptors.

In the context of opioid receptor modulators, minor structural changes in N-naphthoyl-β-naltrexamine analogues led to profound shifts in receptor selectivity. nih.gov For example, the position of a methoxy substituent on the naphthyl ring could dramatically alter the compound's activity profile across different opioid receptor subtypes. nih.gov Similarly, for cannabinoid receptors, the introduction of specific halogen substituents at the C-4 or C-8 positions of the naphthoyl ring in 1-alkyl-3-(1-naphthoyl)indoles was a strategy to develop compounds with selectivity for the CB2 receptor over the CB1 receptor. researchgate.netnih.gov The rationale was that the electronic and steric properties of these substituents would differentially affect the binding affinity for the two closely related receptors. researchgate.net

Furthermore, in the design of P2Y receptor agonists, distal modifications to uridine-5'-triphosphate derivatives, including the replacement of a phenyl ring with a naphthyl ring, demonstrated that potency and selectivity could be modulated by structural changes in a region of the molecule that was tolerant to steric bulk. nih.govacs.org This indicates that even modifications distant from the primary binding motif can influence receptor selectivity.

The optimization of interactions between a ligand and its protein target is crucial for achieving high affinity and efficacy. Galectin-3, a protein involved in inflammation and cancer, has been a key target for the design of naphthoyl-based inhibitors. researchgate.nethalric.eu

Structural studies have revealed that the naphthyl moiety of certain inhibitors can occupy a unique subsite in galectin-3, contributing to both high affinity and selectivity. researchgate.netmdpi.com The amide group linking the naphthoyl scaffold to a galactose unit can engage in a hydrogen bond network with specific amino acid residues (Q182, R186, R162) and a buried water molecule, further stabilizing the complex. researchgate.net

Computational modeling and X-ray crystallography are invaluable tools in this optimization process, providing detailed insights into the ligand-protein interactions at an atomic level and guiding the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Strategic Modifications for Receptor Selectivity

Advanced Spectroscopic Characterization of Derived Compounds

The unambiguous determination of the chemical structure of novel compounds derived from this compound is fundamental to understanding their structure-activity relationships. High-resolution spectroscopic techniques are indispensable tools for this purpose.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules in solution. mdpi.comalpaipars.com It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional structure of molecules.

For derivatives of this compound, a suite of NMR experiments is typically employed:

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts and coupling constants of the aromatic protons on the naphthyl ring are diagnostic. ufrgs.br

¹³C NMR: This technique reveals the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbonyl carbon and the fluorinated carbon are particularly informative. ufrgs.br

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for confirming the position of fluorination and studying electronic effects within the molecule. nbellgroup.co.uk

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. ufrgs.br

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals. ufrgs.br

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure, especially for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the stereochemistry and conformation of the molecule in solution. ufrgs.br

The combination of these high-resolution NMR techniques allows for the complete and unambiguous assignment of the structure of newly synthesized derivatives, which is a prerequisite for interpreting their biological activity and establishing reliable structure-activity relationships. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique in the structural elucidation of this compound derivatives. It provides essential information for confirming the molecular formula and understanding the fragmentation patterns, which in turn aids in the verification of the chemical structure.

Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. The molecular formula of this compound is C₁₁H₆ClFO. The theoretical monoisotopic mass of this compound is calculated to be 208.0091 g/mol . An experimentally obtained mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula. libretexts.org The presence of chlorine is typically indicated by an isotopic pattern in the mass spectrum, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio. uniroma2.it

Fragmentation Analysis

Under electron ionization (EI) conditions, this compound undergoes fragmentation, producing a series of characteristic ions. The fragmentation pattern provides a fingerprint that is unique to the molecule's structure. While a specific mass spectrum for this compound is not widely published, a plausible fragmentation pathway can be inferred based on the known behavior of similar acyl chlorides and fluorinated aromatic compounds in mass spectrometry. numberanalytics.comnih.gov

The initial fragmentation event is often the loss of the chlorine radical from the molecular ion to form the 5-fluoro-1-naphthoyl cation. This cation is a prominent peak in the spectrum. Subsequent fragmentation can involve the loss of a carbonyl group (CO), leading to the formation of the 5-fluoronaphthyl cation. Further fragmentation of the fluoronaphthyl ring system can also occur.

A summary of the expected key fragments for this compound is presented in the table below. The m/z (mass-to-charge ratio) values are calculated based on the most abundant isotopes.

Fragment Ion Proposed Structure Calculated m/z Fragmentation Pathway
[C₁₁H₆ClFO]⁺Molecular Ion208.0-
[C₁₁H₆FO]⁺5-Fluoro-1-naphthoyl cation173.0Loss of Cl radical from the molecular ion
[C₁₀H₆F]⁺5-Fluoronaphthyl cation145.0Loss of CO from the 5-fluoro-1-naphthoyl cation

This interactive table allows for the exploration of the proposed fragmentation data.

Computational and Theoretical Investigations of 5 Fluoro 1 Naphthoyl Chloride and Its Transformations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key framework in quantum chemistry for describing chemical reactivity. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. tandfonline.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For 5-Fluoro-1-naphthoyl chloride, the electron-withdrawing nature of the fluorine and acyl chloride groups on the naphthalene (B1677914) ring would significantly influence the energies of these orbitals.

Analysis of the FMOs can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO's location indicates regions susceptible to electrophilic attack, while the LUMO's distribution highlights sites prone to nucleophilic attack. In this compound, the LUMO is expected to be localized primarily on the highly electrophilic carbonyl carbon of the acyl chloride group.

Table 1: Representative Frontier Molecular Orbital Data Note: The following data are illustrative examples based on typical values for similar aromatic acyl chlorides, as specific published data for this compound is not available.

ParameterEnergy (eV)Significance
EHOMO-7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.5Indicates chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP is mapped onto a surface of constant electron density, using a color scale to denote different potential values. tandfonline.comacs.org Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive electrostatic potential (electron-poor, attractive to nucleophiles). nih.govnih.gov Green and yellow represent intermediate or neutral potential zones. tandfonline.com

For this compound, an MEP map would reveal distinct regions of reactivity:

Positive Potential (Blue): A strong positive potential would be centered on the carbonyl carbon of the acyl chloride, confirming it as the primary site for nucleophilic attack. The hydrogen atoms of the naphthalene ring would also show positive potential.

Negative Potential (Red): A high negative potential would be located around the carbonyl oxygen and the chlorine atom, indicating their Lewis basicity and susceptibility to electrophilic or cationic interaction. The fluorine atom, being highly electronegative, would also create a region of negative potential. nih.gov

This visual representation is crucial for understanding intermolecular interactions, such as how the molecule might dock into an enzyme's active site or react with other reagents. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

While quantum calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. rsc.orguniv-saida.dz

For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing the rotational freedom of the acyl chloride group relative to the naphthalene ring. The simulation can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers.

Furthermore, MD simulations are essential for studying how this compound interacts with other molecules, including solvents or biological macromolecules like proteins. tandfonline.com By simulating the compound in a solvated environment or within a protein's binding pocket, researchers can gain insights into:

The stability of the protein-ligand complex. rsc.org

Key intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the binding. mdpi.com

The role of solvent molecules in mediating these interactions.

These simulations are foundational for computational drug design, helping to predict the binding affinity and orientation of a ligand before its synthesis. rsc.org

Computational Reaction Pathway Analysis and Transition State Elucidation

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting products. Computational reaction pathway analysis allows for the in-silico exploration of potential reaction mechanisms. caltech.edu This involves identifying all relevant intermediates and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation barrier and thus the reaction rate. caltech.edu

For this compound, a primary reaction is nucleophilic acyl substitution, for example, with an amine or alcohol. Computational analysis could elucidate the mechanism, which could be either a stepwise pathway involving a tetrahedral intermediate (analogous to a Meisenheimer complex in SNAr reactions) or a concerted process. chemrxiv.orgacs.org DFT calculations can map out the potential energy surface for the reaction, calculating the relative energies of reactants, intermediates, transition states, and products. caltech.edu

Such studies can clarify:

Whether the reaction is concerted or stepwise. chemrxiv.org

The geometry of the transition state.

The activation energy, which correlates with the reaction rate.

The influence of the fluorine substituent on the reaction barrier compared to its non-fluorinated analog, 1-naphthoyl chloride.

Development of Predictive Models for Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. mdpi.comclemson.edu These models correlate chemical structure-derived descriptors with observed activity or properties.

For a series of related compounds, such as various substituted naphthoyl chlorides, a QSAR model could be developed to predict their reactivity or biological effect (e.g., as enzyme inhibitors). nih.govacs.org The model would be built using a "training set" of compounds for which experimental data is known.

Table 2: Common Descriptors Used in QSAR/QSPR Models Note: This table lists descriptors that would be relevant for building a predictive model for compounds like this compound.

Descriptor TypeExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole Moment, Partial Atomic ChargesDescribes the electronic environment and reactivity. mdpi.com
StericMolecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule. nih.gov
LipophilicLogP (Octanol-Water Partition Coefficient)Describes the hydrophobicity/hydrophilicity of the molecule. mdpi.com
TopologicalConnectivity IndicesDescribes the branching and connectivity of the molecular graph.

By generating a statistically significant model, the activity or property of new, unsynthesized compounds like other derivatives of this compound could be predicted. This predictive capability is a cornerstone of modern medicinal chemistry and materials science, enabling the rational design of molecules with desired characteristics and reducing the need for extensive trial-and-error synthesis and testing. mdpi.commdpi.com

Future Perspectives and Emerging Research Directions for 5 Fluoro 1 Naphthoyl Chloride

Innovations in Sustainable and Green Synthetic Approaches

The future synthesis of 5-Fluoro-1-naphthoyl chloride and its precursors is increasingly likely to be guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netrsc.org Current synthetic routes to substituted naphthoic acids, the immediate precursors to naphthoyl chlorides, often involve multi-step sequences that can be resource-intensive. cdnsciencepub.com For instance, the synthesis of the related 5-chloro-8-nitro-1-naphthoic acid starts from 1-naphthoic acid and involves bromination, nitration, and subsequent treatment with thionyl chloride, which also results in a halogen exchange. nih.gov

Future research will likely focus on developing more atom-economical and environmentally benign pathways. Key areas of innovation may include:

Catalytic C-H Functionalization : Direct, late-stage fluorination and carboxylation of naphthalene (B1677914) derivatives using transition-metal catalysis represents a significant opportunity for green pharmaceutical manufacturing. rsc.org This approach could bypass traditional, multi-step syntheses requiring protecting groups and harsh reagents, thus minimizing waste. rsc.org

Microwave and Ultrasonic-Assisted Synthesis : The application of alternative energy sources like microwave irradiation and sonication can dramatically reduce reaction times and improve yields. researchgate.netrasayanjournal.co.in Research into microwave-assisted routes for the synthesis of both the 5-fluoronaphthoic acid precursor and its conversion to the acyl chloride could lead to more efficient and scalable processes. researchgate.net

Greener Solvents and Reagents : A shift towards the use of sustainable solvents such as ionic liquids, supercritical fluids, or even water is a central tenet of green chemistry. tmv.ac.in Future synthetic protocols will likely explore replacing hazardous reagents like thionyl chloride with solid-supported or less toxic alternatives for the conversion of the carboxylic acid to the acyl chloride.

Exploration of Novel Catalytic Systems for Derivatization

This compound is a highly reactive acylating agent, a property that has been exploited for the synthesis of bioactive molecules. mdpi.com However, its full potential can be unlocked through the exploration of modern catalytic systems that enable novel transformations beyond simple amidation or esterification.

Emerging research directions include:

Photoredox and Dual Catalysis : Combining photoredox catalysis with transition metal catalysis can enable previously inaccessible transformations under mild conditions. acs.org For this compound, this could facilitate novel cross-coupling reactions, allowing the naphthoyl moiety to be linked to a wider range of organic fragments. This approach has been successful in promoting C-H arylation at ambient temperatures, a significant improvement over protocols requiring high heat. acs.org

Nickel-Catalyzed Reactions : Nickel catalysis has become a powerful tool in organic synthesis, particularly for allylic substitution and cross-coupling reactions. nih.gov Investigating the reactivity of this compound in nickel-catalyzed systems could lead to the development of new methods for creating C-C bonds, for example, in the synthesis of complex ketones.

Asymmetric Catalysis : The development of chiral catalysts for reactions involving this compound could provide enantiomerically enriched products, which is of paramount importance in medicinal chemistry. Chiral thiourea-based organocatalysts, for instance, have been pivotal in a variety of asymmetric transformations and could be adapted for derivatives of this compound. nih.gov

A study on the synthesis of galectin-3 inhibitors demonstrated the utility of this compound in forming amide bonds with aminomethyl-C-galactosyls. mdpi.com Future work could expand on this by employing catalytic methods to generate a broader library of derivatives for biological screening.

Reaction TypeCatalyst SystemPotential ApplicationResearch Finding Reference
AmidationBase (Na₂CO₃)Synthesis of galectin-3 inhibitors mdpi.com
Cross-CouplingPhotoredox/Transition MetalC-H Arylation, Biaryl Synthesis acs.org
Allylic SubstitutionNickel(0) ComplexesSelective mono- or bis-allylation nih.gov
Asymmetric SynthesisChiral Thiourea CatalystsEnantioselective derivatization nih.gov

Integration into Materials Science and Supramolecular Chemistry

The naphthalene unit is a well-known fluorophore and a versatile building block for functional materials. The introduction of a fluorine atom and a reactive acyl chloride group in this compound provides a unique handle for integrating this moiety into advanced materials and complex molecular architectures.

Future research in this area could focus on:

Fluorinated Polymers and Materials : The acyl chloride group can be used to anchor the 5-fluoronaphthyl group onto polymer backbones or surfaces, potentially imparting properties such as hydrophobicity, thermal stability, and specific optical characteristics.

Supramolecular Assemblies : Naphthoyl derivatives, particularly N-naphthoyl thioureas, are known to participate in supramolecular assembly through hydrogen bonding and other intermolecular interactions. tandfonline.comacs.org The specific electronic nature and hydrogen-bonding capabilities of the 5-fluoro-1-naphthoyl scaffold could be harnessed to direct the self-assembly of complex, ordered structures with potential applications in sensing or molecular recognition. nih.govtandfonline.com

Fluorescent Probes and Sensors : The inherent fluorescence of the naphthalene ring system can be modulated by its substituents. Derivatization of this compound with various receptor units could lead to the development of novel chemosensors that signal the presence of specific analytes through changes in their fluorescence emission. Naphthoyl chlorides have been used as derivatization reagents to add a fluorescent label for analytical detection via HPLC. thermofisher.inchemicalbook.com

Discovery of New Chemical Reactivity Profiles and Transformations

While the primary reactivity of this compound is as an acylating agent, its unique electronic and steric profile suggests that it could participate in a range of other chemical transformations. scbt.com The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, potentially influencing reactivity and selectivity in known reactions of acyl chlorides.

Prospective research areas include:

Novel Friedel-Crafts-type Reactions : Acyl chlorides are classic reagents in Friedel-Crafts acylations. A recent variation, the Baddeley reaction, utilizes acyl chlorides for the charge-promoted functionalization of alkanes. nih.gov Exploring the behavior of this compound under these conditions could provide access to unprecedented functionalized decalin structures. nih.gov

Sterically Influenced Reactions : The steric bulk of the naphthyl group can influence reaction outcomes. In Rh(I)-catalyzed direct arylation, 1-naphthoyl chloride was shown to be highly effective, even in sterically demanding reactions. Investigating how the 5-fluoro substituent modifies this reactivity could lead to new regioselective C-C bond-forming methods.

Development of Novel Protecting Groups : A related compound, 5-chloro-8-nitro-1-naphthoyl chloride, has been developed as a novel protecting group for amines. nih.govacs.org The deprotection is driven by the release of steric strain between the substituents at the 1 and 8 positions. acs.org This concept could be extended to 5-fluoro-1-naphthoyl derivatives, potentially designing new protecting groups with unique cleavage conditions based on the specific electronic properties of fluorine.

The exploration of these emerging research directions will undoubtedly expand the synthetic utility of this compound, solidifying its role as a valuable tool in organic synthesis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-fluoro-1-naphthoyl chloride, and what methodological considerations ensure high purity?

  • Answer : The compound is typically synthesized via chlorination of 5-fluoro-1-naphthoic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Key steps include:

  • Reaction Conditions : Refluxing under anhydrous conditions (e.g., in dichloromethane) with catalytic dimethylformamide (DMF) to accelerate the reaction .
  • Purification : Distillation under reduced pressure or recrystallization to remove excess reagents. Purity is confirmed via ¹H/¹³C NMR (to verify fluorine substitution) and HPLC (>98% purity threshold) .
  • Safety : Use inert atmospheres (N₂/Ar) and corrosion-resistant equipment due to the compound’s reactivity and corrosive hazards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution at the 1-position of the naphthalene ring. Chemical shifts in ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) help identify structural integrity .
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching of acyl chloride) and ~750 cm⁻¹ (C-F bending) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M⁺] at m/z 194.01 (exact mass varies slightly based on isotopic composition).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?

  • Answer : Yield discrepancies often stem from:

  • Reagent Stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) improves conversion but requires rigorous post-reaction quenching to prevent side reactions (e.g., hydrolysis to carboxylic acid) .
  • Temperature Control : Overheating (>60°C) may degrade the product; monitored reflux (40–50°C) is optimal.
  • Byproduct Analysis : Use TLC (silica gel, hexane:ethyl acetate = 4:1) to track unreacted naphthoic acid or dimerization byproducts. Adjust reaction time or catalyst loading based on these observations .

Q. What strategies optimize the reactivity of this compound in nucleophilic acyl substitution reactions without premature hydrolysis?

  • Answer :

  • Solvent Selection : Anhydrous aprotic solvents (e.g., THF, DCM) minimize hydrolysis. Pre-drying solvents over molecular sieves is critical .
  • Activation : Additives like N-hydroxysuccinimide (NHS) or N,N-diisopropylethylamine (DIPEA) enhance electrophilicity of the acyl chloride group, improving coupling efficiency with amines or alcohols .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C to 0°C) to slow hydrolysis while allowing nucleophilic attack.

Q. How should researchers design experiments to investigate the compound’s stability under varying storage conditions?

  • Answer :

  • Stability Studies : Store samples in sealed, argon-purged vials at −20°C, 4°C, and 25°C. Monitor degradation via:
  • HPLC : Track appearance of hydrolysis products (e.g., 5-fluoro-1-naphthoic acid) over 30 days.
  • Karl Fischer Titration : Measure moisture ingress in storage containers .
  • Light Sensitivity : UV-vis spectroscopy (200–400 nm) identifies photodegradation products; amber glassware is recommended for long-term storage .

Methodological Considerations

Q. What experimental controls are essential when using this compound in multi-step organic syntheses?

  • Answer :

  • Blank Reactions : Run parallel reactions without the acyl chloride to identify background reactivity of other reagents.
  • Quenching Controls : Add H₂O or methanol post-reaction to confirm complete consumption of unreacted acyl chloride (via TLC or IR).
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace acyl group transfer in complex reaction pathways .

Q. How can computational chemistry support the design of derivatives based on this compound?

  • Answer :

  • DFT Calculations : Predict electrophilicity (via LUMO energy) and regioselectivity in substitution reactions.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.